2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole
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Overview
Description
2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactive properties. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it a valuable entity in various fields such as medicine, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole can be achieved through several methods. One common approach involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the indole at the C2 position under mild reaction conditions . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties, including antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its bioactive effects. The indole ring structure allows for binding to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-trifluoromethylindole: Similar in structure but lacks the diazenyl group.
3-trifluoromethylindole: Similar but with the trifluoromethyl group at a different position.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole is unique due to the presence of both the trifluoromethyl and diazenyl groups, which confer enhanced stability, lipophilicity, and bioactivity. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H12F3N3 |
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Molecular Weight |
303.28 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl)-[2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C16H12F3N3/c1-10-15(11-6-2-4-8-13(11)20-10)22-21-14-9-5-3-7-12(14)16(17,18)19/h2-9,20H,1H3 |
InChI Key |
RRGDBUBRTGQLAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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